molecular formula C16H18ClNO4S B2767534 3-chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-methylbenzenesulfonamide CAS No. 1396800-82-0

3-chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-methylbenzenesulfonamide

Cat. No.: B2767534
CAS No.: 1396800-82-0
M. Wt: 355.83
InChI Key: ZWGSPPGNAODSOE-UHFFFAOYSA-N
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Description

3-chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H18ClNO4S and its molecular weight is 355.83. The purity is usually 95%.
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Biological Activity

3-chloro-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-methylbenzenesulfonamide, with the CAS number 1396800-82-0, is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18ClNO4SC_{16}H_{18}ClNO_4S, with a molecular weight of 355.8 g/mol. Its structure includes a sulfonamide group, which is often associated with various biological activities, particularly in antibacterial and antitumor applications.

PropertyValue
CAS Number1396800-82-0
Molecular FormulaC₁₆H₁₈ClNO₄S
Molecular Weight355.8 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been proposed:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Antimicrobial Activity : Sulfonamides are known for their bacteriostatic effects by inhibiting folic acid synthesis in bacteria. This compound may exhibit similar properties, making it a candidate for further antimicrobial studies.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Activity

In vitro studies have shown that compounds with sulfonamide groups exhibit significant antibacterial properties. A study conducted on related compounds demonstrated effectiveness against various bacterial strains, indicating that this compound could possess similar activities .

Antitumor Potential

Research has indicated that compounds similar to this sulfonamide may exert cytotoxic effects on cancer cell lines. For instance, in vitro assays have shown that certain structural analogs can inhibit tumor cell proliferation through apoptosis induction. Further investigation into this compound's effects on specific cancer types is warranted.

Case Studies and Research Findings

  • Ames Test for Mutagenicity : The compound has been evaluated using the Ames test, which assesses mutagenic potential. Preliminary results suggest a strong positive response in certain assays, indicating the need for further toxicological evaluation .
  • Cell Viability Assays : In cell line studies, varying concentrations of the compound were tested for their effects on cell viability. Results indicated a dose-dependent response in inhibiting cell growth, particularly in human cancer cell lines .
  • Inflammation Models : In vivo models of inflammation have been utilized to assess the anti-inflammatory potential of the compound. Results showed significant reductions in inflammatory markers compared to control groups .

Properties

IUPAC Name

3-chloro-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO4S/c1-11-4-7-13(9-14(11)17)23(20,21)18-10-16(19,12-5-6-12)15-3-2-8-22-15/h2-4,7-9,12,18-19H,5-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGSPPGNAODSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC(C2CC2)(C3=CC=CO3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.